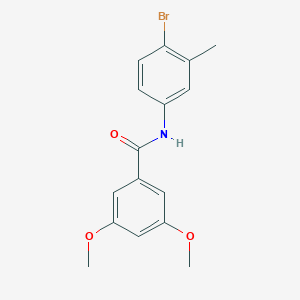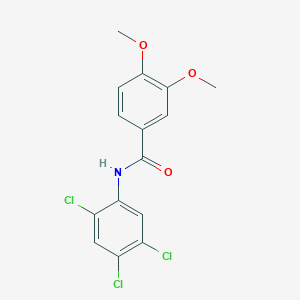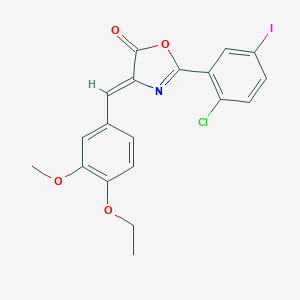![molecular formula C29H27ClN2O2 B335912 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335912.png)
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing benzodiazepine derivatives . This method typically involves the use of silica-supported fluoroboric acid as a catalyst.
Another approach is the continuous flow synthesis, which allows for the efficient production of benzodiazepines from aminobenzophenones . This method involves a series of reactions, including acylation and cyclocondensation, to form the desired benzodiazepine scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis, which offers advantages in terms of efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., silica-supported fluoroboric acid). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high yield and purity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other benzodiazepine derivatives.
Medicine: The compound has shown potential as an anxiolytic and antioxidant agent.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the GABA A receptor. The compound binds to the benzodiazepine binding site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.
Uniqueness
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high affinity and selectivity for the GABA A receptor make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C29H27ClN2O2 |
|---|---|
Molecular Weight |
471 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27ClN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-12-6-7-13-21(20)30)32(24-15-9-8-14-22(24)31-23)26(34)16-19-10-4-3-5-11-19/h3-15,28,31H,16-18H2,1-2H3 |
InChI Key |
GUNMMQMLQKUBAC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(3,4-dichlorophenyl)methylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B335832.png)
![Propyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B335833.png)

![4-[2-(allyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335836.png)
![N'-[4-(allyloxy)benzylidene]-2-(2-bromophenoxy)propanohydrazide](/img/structure/B335837.png)

![(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335839.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-phenylacetohydrazide](/img/structure/B335844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335845.png)
![4-[2-(allyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335846.png)
![4-[3-(allyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335848.png)
![4-[3,4-bis(allyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335849.png)

